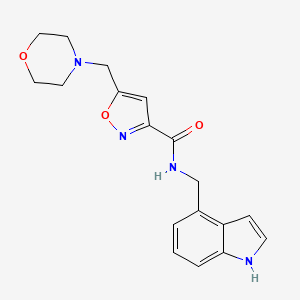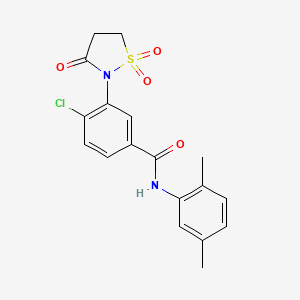![molecular formula C23H26N2O4 B5028198 1-[3-(allyloxy)benzoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B5028198.png)
1-[3-(allyloxy)benzoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of sulfonamides and benzodioxane . Sulfonamides are known for their antibacterial properties and are used in various therapeutic areas . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded a compound which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
The synthesized molecules were studied for their possible therapeutic effect on Alzheimer’s disease . The inhibition activity of these molecules suggests they could be good agents for treating this disease .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(3-prop-2-enoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-2-11-27-20-7-3-5-17(14-20)23(26)25-10-4-6-19(16-25)24-18-8-9-21-22(15-18)29-13-12-28-21/h2-3,5,7-9,14-15,19,24H,1,4,6,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSANVVNCBULUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5028154.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)



![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5028190.png)

![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl phenylacetate](/img/structure/B5028202.png)

![N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5028219.png)